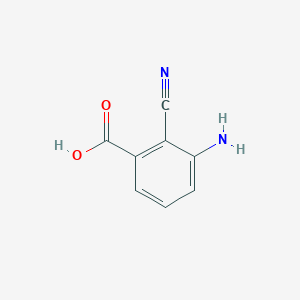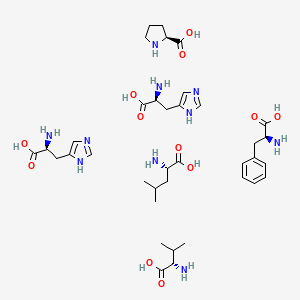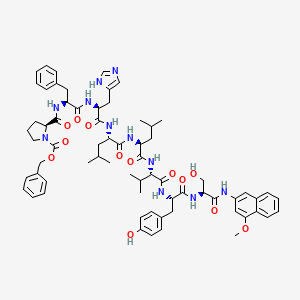
3-Amino-2-cyanobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-cyanobenzoic acid is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a cyano group at the second position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-cyanobenzoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Another method involves the reaction of a compound of Formula 2 with an alkali metal cyanide and a compound of Formula 4 .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2-cyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various substituted benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoic acids, amines, and other derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-cyanobenzoic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-amino-2-cyanobenzoic acid involves its interaction with various molecular targets and pathways. For instance, in plants, it induces oxidative stress by increasing the production of reactive oxygen species (ROS), which affects cellular respiration and energy metabolism . The compound’s effects on different biological systems are still being investigated to fully understand its mechanisms.
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-cyanofurazan: This compound shares similar functional groups and undergoes comparable chemical reactions.
2-Cyanobenzoic acid: Another derivative of benzoic acid with a cyano group, used in similar applications.
Uniqueness: 3-Amino-2-cyanobenzoic acid is unique due to the specific positioning of its amino and cyano groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H6N2O2 |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
3-amino-2-cyanobenzoic acid |
InChI |
InChI=1S/C8H6N2O2/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3H,10H2,(H,11,12) |
InChI-Schlüssel |
NPFQUEPYIBVSJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)N)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12327260.png)



![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine](/img/structure/B12327269.png)
![(1R,2R,4S)-2-[(5-hexen-1-ylmethylamino)carbonyl]-4-[[7-methoxy-8-methyl-2-[4-(1-isopropyl)-2-thiazolyl]-4-quinolinyl]oxy]-Cyclopentanecarboxylic acid methyl ester](/img/structure/B12327275.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327276.png)
![3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B12327283.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B12327308.png)
![calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate](/img/structure/B12327317.png)
